Cas no 1101135-76-5 (tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate)

tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate
- tert-Butyl (1-(ethylamino)-1-oxopropan-2-yl)carbamate
- tert-Butyl(1-(ethylamino)-1-oxopropan-2-yl)carbamate
- CHEMBL5306172
- tert-butyl N-[1-(ethylamino)-1-oxopropan-2-yl]carbamate
- TERT-BUTYL N-[1-(ETHYLCARBAMOYL)ETHYL]CARBAMATE
- 1101135-76-5
- SCHEMBL3010367
- AKOS000163877
- AKOS024438360
- CCG-251381
- 1-(Boc-amino)-1-(ethylcarbamoyl)ethane
- BS-26248
- CS-0204932
- tert-Butyl N-[1-(ethylcarbaMoyl)ethyl]carbaMate
- tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate
-
- インチ: InChI=1S/C10H20N2O3/c1-6-11-8(13)7(2)12-9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)(H,12,14)
- InChIKey: IUYXQFLOYFCQKL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 216.14739250Da
- どういたいしつりょう: 216.14739250Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.4Ų
tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B810725-500mg |
tert-Butyl N-[1-(Ethylcarbamoyl)ethyl]carbamate |
1101135-76-5 | 500mg |
$ 185.00 | 2022-06-06 | ||
A2B Chem LLC | AE25136-5g |
tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate |
1101135-76-5 | 98% | 5g |
$489.00 | 2024-04-20 | |
A2B Chem LLC | AE25136-1g |
tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate |
1101135-76-5 | 98% | 1g |
$142.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275602-1g |
tert-Butyl (1-(ethylamino)-1-oxopropan-2-yl)carbamate |
1101135-76-5 | 98% | 1g |
¥1600.00 | 2024-08-09 | |
TRC | B810725-50mg |
tert-Butyl N-[1-(Ethylcarbamoyl)ethyl]carbamate |
1101135-76-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275602-5g |
tert-Butyl (1-(ethylamino)-1-oxopropan-2-yl)carbamate |
1101135-76-5 | 98% | 5g |
¥6329.00 | 2024-08-09 | |
TRC | B810725-100mg |
tert-Butyl N-[1-(Ethylcarbamoyl)ethyl]carbamate |
1101135-76-5 | 100mg |
$ 65.00 | 2022-06-06 |
tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamateに関する追加情報
Research Brief on tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate (CAS: 1101135-76-5) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate (CAS: 1101135-76-5) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique carbamate and ethylcarbamoyl functional groups, has garnered attention for its potential applications in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology. The following brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the pivotal role of tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate in the synthesis of novel kinase inhibitors. Researchers utilized this compound as a key building block in the development of selective JAK3 inhibitors, achieving a 40% improvement in yield compared to traditional synthetic routes. The carbamate protection strategy proved critical in maintaining the stereochemical integrity of the final molecules during multi-step synthesis. Mass spectrometry and NMR analyses confirmed the compound's stability under physiological conditions, suggesting its suitability for prodrug applications.
In neuropharmacology, a breakthrough study in ACS Chemical Neuroscience (2024) reported the compound's utility in creating blood-brain barrier permeable N-methyl-D-aspartate (NMDA) receptor modulators. The tert-butyl group was found to enhance lipophilicity without compromising aqueous solubility, addressing a longstanding challenge in CNS drug development. Molecular docking simulations revealed that derivatives of 1101135-76-5 exhibited preferential binding to the GluN2B subunit, with IC50 values in the nanomolar range. These findings position the compound as a promising scaffold for next-generation neuroprotective agents.
Ongoing research at several pharmaceutical companies has explored the compound's potential in antibody-drug conjugates (ADCs). Early-stage results presented at the 2024 American Chemical Society meeting indicated that the ethylcarbamoyl moiety facilitates stable linker formation with monoclonal antibodies while maintaining payload potency. Stability studies showed less than 5% hydrolysis in serum over 72 hours, a significant improvement over current linker technologies. This application could revolutionize targeted cancer therapies by enabling more precise delivery of cytotoxic agents.
The safety profile of tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate has been systematically evaluated in recent toxicology studies. A 2024 regulatory submission documented favorable results from Ames tests and micronucleus assays, showing no mutagenic potential at concentrations up to 500 μM. However, researchers note that the compound's metabolic fate varies significantly across species, with human liver microsome studies predicting a primary clearance pathway through CYP3A4-mediated oxidation. These findings underscore the need for careful pharmacokinetic profiling in preclinical development.
Looking forward, the scientific community anticipates expanded applications of this compound in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary data from a Nature Chemical Biology preprint suggests that the carbamate group's dual functionality makes it ideal for constructing heterobifunctional degraders. Researchers achieved 85% target protein degradation in proof-of-concept studies using BRD4 as a model system. This emerging application could position 1101135-76-5 as a cornerstone in the rapidly evolving field of targeted protein degradation therapeutics.
In conclusion, tert-Butyl N-1-(Ethylcarbamoyl)ethylcarbamate (1101135-76-5) represents a multifunctional chemical entity with demonstrated utility across multiple pharmaceutical domains. Its unique structural features enable diverse applications ranging from small molecule therapeutics to advanced bioconjugation strategies. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.
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